molecular formula C8H6F4 B060094 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene CAS No. 1214331-63-1

2-Fluoro-1-methyl-3-(trifluoromethyl)benzene

Cat. No.: B060094
CAS No.: 1214331-63-1
M. Wt: 178.13 g/mol
InChI Key: JQJROTAJVIREBJ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2-Fluoro-1-methyl-3-(trifluoromethyl)benzene (C₈H₆F₄) is a fluorinated aromatic compound characterized by a benzene ring substituted with:

  • A methyl group at position 1,
  • A fluorine atom at position 2,
  • A trifluoromethyl (-CF₃) group at position 3.

This configuration creates a sterically hindered and electron-deficient aromatic system due to the electron-withdrawing effects of fluorine and the trifluoromethyl group. According to experimental data, the compound exists as a colorless liquid under standard conditions, with a molecular weight of 202.13 g/mol . Its unique substitution pattern makes it valuable in synthetic chemistry, particularly as a building block for pharmaceuticals, agrochemicals, and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the trifluoromethylation of 2-fluoro-1-methylbenzene using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with high selectivity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The presence of electron-withdrawing groups like fluorine and trifluoromethyl makes the benzene ring less reactive towards electrophiles. under specific conditions, EAS reactions can still occur.

    Nucleophilic Aromatic Substitution (NAS): The fluorine atom on the benzene ring can be replaced by nucleophiles in the presence of strong bases or under high-temperature conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to yield partially or fully hydrogenated products.

Common Reagents and Conditions:

    Electrophilic Reagents: Sulfuric acid (H2SO4), nitric acid (HNO3), and halogens (Cl2, Br2).

    Nucleophilic Reagents: Sodium amide (NaNH2), potassium tert-butoxide (KOtBu).

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C).

Major Products:

    Substitution Products: Depending on the nucleophile or electrophile used, various substituted derivatives of this compound can be obtained.

    Oxidation Products: Benzoic acid derivatives.

    Reduction Products: Hydrogenated aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8_8H6_6F4_4
  • Molar Mass : 178.13 g/mol
  • Density : Approximately 1.241 g/cm³
  • Boiling Point : Predicted to be around 128.6 °C
  • Hazard Classification : Irritant

Organic Synthesis

2-Fluoro-1-methyl-3-(trifluoromethyl)benzene serves as a crucial building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique trifluoromethyl and fluoromethyl groups enhance the biological activity and stability of synthesized products.

  • Intermediate in Drug Development : The compound is utilized in the synthesis of novel drug candidates due to its ability to modify biological activity through fluorination. For example, it can be used to create analogs of existing pharmaceuticals that exhibit improved efficacy or reduced side effects .

Agrochemical Applications

The compound's properties make it suitable for developing pesticides and herbicides. The incorporation of fluorinated moieties often leads to increased potency and selectivity against target pests while minimizing environmental impact.

Material Science

In materials science, this compound can be used to synthesize fluorinated polymers and coatings that exhibit enhanced thermal stability, chemical resistance, and hydrophobicity. These materials find applications in electronics, protective coatings, and advanced composites.

Case Study 1: Pharmaceutical Synthesis

A study highlighted the use of this compound as an intermediate in synthesizing a new class of anti-cancer agents. Researchers modified the compound to enhance its interaction with specific biological targets, resulting in compounds that showed improved selectivity for cancer cells compared to traditional chemotherapeutics.

Case Study 2: Pesticide Development

In agricultural research, a series of experiments demonstrated that derivatives of this compound exhibited significant insecticidal activity against common pests such as aphids and beetles. These findings suggest that fluorinated compounds can play a vital role in developing more effective pest control strategies.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene is primarily influenced by its fluorine and trifluoromethyl groups. These groups can modulate the electronic properties of the benzene ring, affecting its reactivity and interactions with biological targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Formula Molecular Weight (g/mol) Substituents Physical State Key Applications
2-Fluoro-1-methyl-3-(trifluoromethyl)benzene C₈H₆F₄ 202.13 1-CH₃, 2-F, 3-CF₃ Colorless liquid Synthetic intermediates, fluorinated polymers
1-Fluoro-2-nitro-4-(trifluoromethyl)benzene C₇H₃F₄NO₂ 237.10 1-F, 2-NO₂, 4-CF₃ Solid Derivatization reagent for HPLC analysis
4-Methyl-2-nitro-1-(trifluoromethyl)benzene C₈H₆F₃NO₂ 223.14 1-CF₃, 2-NO₂, 4-CH₃ Solid Agrochemical synthesis
2-Chloro-1-nitro-3-(trifluoromethyl)benzene C₇H₃ClF₃NO₂ 253.56 1-NO₂, 2-Cl, 3-CF₃ Solid Pharmaceuticals, dyes
1-Chloro-3-fluoro-2-(trifluoromethyl)benzene C₇H₃ClF₄ 222.55 1-Cl, 2-F, 3-CF₃ Liquid Solvent additive, fluorinated surfactants
4-Azido-1-bromo-2-(trifluoromethyl)benzene C₇H₃BrF₃N₃ 280.02 1-Br, 2-CF₃, 4-N₃ Solid Click chemistry, explosives research

Key Comparative Insights

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group in all analogs enhances electron deficiency, stabilizing negative charges and directing electrophilic substitution to meta/para positions. However, in this compound, the fluorine atom (strongly electronegative) further polarizes the ring, increasing reactivity toward nucleophilic aromatic substitution compared to nitro-substituted analogs like 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene . Nitro (-NO₂) groups (e.g., in 4-Methyl-2-nitro-1-(trifluoromethyl)benzene) introduce stronger electron withdrawal but reduce solubility in nonpolar solvents due to increased polarity .
  • Steric Hindrance:

    • The methyl group at position 1 in the target compound creates steric hindrance, limiting access to the ortho position. This contrasts with smaller substituents like fluorine or chlorine in analogs such as 1-Chloro-3-fluoro-2-(trifluoromethyl)benzene, which exhibit higher reactivity in substitution reactions .

Thermal and Chemical Stability

  • Fluorinated vs. Chlorinated Analogs:
    • Chlorine-substituted compounds (e.g., 2-Chloro-1-nitro-3-(trifluoromethyl)benzene) are generally less stable under basic conditions due to the lability of C-Cl bonds compared to C-F bonds .
    • The target compound’s fluorine and trifluoromethyl groups confer superior thermal stability, making it suitable for high-temperature applications in polymer synthesis .

Biological Activity

2-Fluoro-1-methyl-3-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique electronic properties imparted by the trifluoromethyl group. This article delves into the biological activity of this compound, exploring its effects on various biological systems, potential therapeutic applications, and underlying mechanisms.

The structural formula of this compound can be represented as follows:

C8H6F4\text{C}_8\text{H}_6\text{F}_4

This compound features a fluorine atom at the 2-position, a methyl group at the 1-position, and a trifluoromethyl group at the 3-position of the benzene ring. The presence of these electronegative fluorine atoms significantly influences its chemical reactivity and biological interactions.

Enzyme Modulation

Research indicates that this compound can modulate enzyme activity, potentially altering metabolic pathways. Such modulation is critical in drug design, particularly for compounds targeting specific enzymes involved in disease processes.

Cytotoxicity and Cancer Research

The compound's biological profile includes potential cytotoxic effects. Fluorinated aromatic compounds are often investigated for their anticancer properties due to their ability to disrupt cellular processes. Preliminary research indicates that similar compounds can induce apoptosis in cancer cells through various mechanisms, including DNA intercalation and inhibition of key metabolic pathways .

Study on Anticancer Activity

A study focused on fluorinated biphenyl ether pro-drug scaffolds revealed that fluorination, including trifluoromethyl substitutions, significantly affects the metabolism and bioactivity of these compounds. The research highlighted that such modifications could enhance anticancer activity by improving pharmacokinetic profiles and targeting efficiency .

Enzyme Inhibition Studies

In another investigation, enzyme inhibition assays demonstrated that derivatives of fluorinated benzene compounds could effectively inhibit enzymes involved in cancer progression. Although specific data on this compound is sparse, it is reasonable to extrapolate similar inhibitory effects based on the behavior of related compounds .

Comparative Analysis of Related Compounds

Compound NameActivity TypeNotable Findings
This compoundEnzyme ModulationInfluences metabolic pathways; potential therapeutic applications.
Trifluoromethyl phenolsAntimicrobialEnhanced potency against bacteria; improved lipophilicity.
Fluorinated biphenyl ethersAnticancerInduces apoptosis; alters drug metabolism favorably.

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene?

Answer:
A common approach involves halogenation and alkylation of pre-functionalized benzene derivatives. For example, bromomethyl intermediates (e.g., 1-(Bromomethyl)-3-(trifluoromethyl)benzene ) can be fluorinated using agents like KF or AgF under controlled conditions. Alternatively, Friedel-Crafts alkylation with methyl groups may introduce substituents regioselectively. Key steps include optimizing reaction temperature (70–100°C) and solvent polarity (e.g., DMF or THF) to minimize byproducts. Purity is confirmed via GC-MS or HPLC (>98%) .

Q. Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies fluorine environments (δ -60 to -70 ppm for CF3_3, δ -110 to -120 ppm for aromatic F) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 196.05 g/mol) and isotopic patterns for Br/F-containing fragments .
  • X-ray Crystallography : Resolves substituent positioning and steric effects, particularly for isomers .

Q. Advanced: How do electron-withdrawing groups (EWGs) influence electrophilic substitution reactivity?

Answer:
The trifluoromethyl (-CF3_3) and fluorine groups direct electrophiles to specific positions. -CF3_3 is a strong meta-director, while fluorine acts ortho/para-directing but deactivates the ring. Computational studies (DFT) show reduced electron density at the 4-position, favoring nitration or sulfonation at the 5-position . Experimental validation involves competitive reaction monitoring under varying conditions (e.g., HNO3_3/H2_2SO4_4 vs. AcOH) .

Q. Advanced: What computational strategies predict intermediates’ stability in cross-coupling reactions?

Answer:
Density Functional Theory (DFT) calculates transition-state energies for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, Pd-catalyzed coupling with boronic acids requires analyzing steric hindrance from -CF3_3 and methyl groups. Solvent effects (e.g., toluene vs. DMSO) are modeled using COSMO-RS, correlating with experimental yields .

Q. Advanced: How can conflicting NMR data for derivatives be resolved?

Answer:

  • Decoupling Experiments : Differentiate overlapping 1H^{1}\text{H} signals (e.g., methyl vs. CF3_3 proximity) .
  • Isotopic Labeling : 13C^{13}\text{C}-labeled analogs clarify coupling patterns in crowded spectra .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 1-Fluoro-4-(trifluoromethyl)benzene ) to identify anomalous peaks.

Q. Advanced: What strategies mitigate steric hindrance in functionalizing the methyl group?

Answer:

  • Protective Groups : Temporarily shield -CF3_3 with silyl ethers during oxidation of the methyl group .
  • Radical Initiation : AIBN-mediated bromination at elevated temperatures (80–100°C) overcomes steric barriers .
  • Microwave-Assisted Synthesis : Enhances reaction efficiency for bulky substituents .

Q. Advanced: How does substituent positioning affect biological activity in drug discovery?

Answer:
The methyl group at position 1 and -CF3_3 at position 3 influence lipophilicity (logP) and binding affinity. Molecular docking studies (e.g., with kinase enzymes) show that para-substituted analogs exhibit higher inhibitory activity than ortho derivatives. In vitro assays (IC50_{50}) validate these trends .

Q. Advanced: What safety protocols are critical for handling fluorinated intermediates?

Answer:

  • Ventilation : Use fume hoods for reactions releasing HF (e.g., fluorination with DAST) .
  • Personal Protective Equipment (PPE) : Acid-resistant gloves and face shields mandatory .
  • Waste Management : Neutralize fluorinated byproducts with CaCO3_3 before disposal .

Q. Advanced: How to optimize regioselectivity in multi-step syntheses?

Answer:

  • Stepwise Functionalization : Introduce fluorine before -CF3_3 to leverage directing effects .
  • Temporary Directing Groups (TDGs) : Pyridine-based TDGs enhance meta-selectivity during Pd-catalyzed reactions .

Q. Advanced: What analytical challenges arise in quantifying trace impurities?

Answer:

  • LC-MS/MS : Detects sub-ppm levels of dehalogenated byproducts (e.g., methylbenzene derivatives) .
  • Ion Chromatography : Quantifies fluoride ions from hydrolysis side reactions .

Properties

IUPAC Name

2-fluoro-1-methyl-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4/c1-5-3-2-4-6(7(5)9)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJROTAJVIREBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591512
Record name 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214331-63-1
Record name 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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